LIMK1 inhibitor 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

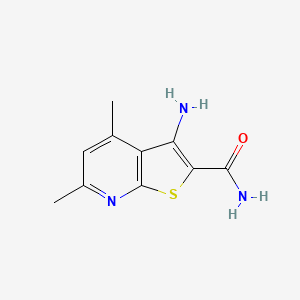

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMLKCQDZJOSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346601 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67795-42-0 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LIMK1 inhibitor 2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of LIMK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIM domain kinases (LIMK) are a small family of serine/threonine and tyrosine kinases, comprising LIMK1 and LIMK2. These kinases are pivotal regulators of actin cytoskeletal dynamics.[1][2] They exert their influence primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[2][3] This action stabilizes filamentous actin (F-actin) and is crucial for various cellular processes, including cell motility, proliferation, migration, and synaptic plasticity.[1][3] Dysregulation of LIMK activity is implicated in numerous pathologies, such as cancer, neurological disorders, and fibrotic diseases, making LIMK1 a compelling therapeutic target.[2] This guide delineates the core mechanism of action of LIMK1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for most LIMK1 inhibitors involves the competitive inhibition of ATP binding to the kinase domain of the LIMK1 enzyme.[2] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to cofilin. As a result, cofilin remains in its active, non-phosphorylated state. Active cofilin promotes the severing and depolymerization of F-actin, leading to an increase in actin filament turnover.[2] This modulation of actin dynamics disrupts cellular processes that rely on a stable actin cytoskeleton, such as cell migration and invasion.[2] Some inhibitors may also exhibit allosteric modes of inhibition, binding to sites other than the ATP-binding pocket to induce conformational changes that inactivate the enzyme.[4]

The downstream effects of LIMK1 inhibition include:

-

Reduced Cofilin Phosphorylation: The most direct consequence is a decrease in the levels of phosphorylated cofilin (p-cofilin).[5][6]

-

Altered Actin Cytoskeleton: Increased cofilin activity leads to changes in the organization of the actin cytoskeleton.[6][7]

-

Impaired Cell Motility and Invasion: By disrupting the actin dynamics required for cell movement, LIMK1 inhibitors can reduce the migratory and invasive potential of cells, a key application in oncology.[2][8]

-

Microtubule Stabilization: Some LIMK inhibitors have been shown to stabilize microtubules, independent of their effects on the actin cytoskeleton, which can contribute to their anti-proliferative effects.[7][8]

Signaling Pathways

LIMK1 is a central node in several signaling pathways that regulate the actin cytoskeleton. Its activity is modulated by upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[9] These kinases are, in turn, activated by small Rho GTPases like RhoA and Rac1.[1][10]

Below is a diagram illustrating the canonical LIMK1 signaling pathway.

Caption: The LIMK1 signaling cascade, from upstream activators to downstream effects.

Quantitative Data on LIMK1 Inhibitors

The potency of LIMK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce LIMK1 activity by 50%. The following table summarizes representative IC50 values for various LIMK1 inhibitors from in vitro kinase assays.

| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Type | Reference |

| Pyr1 | 50 | 75 | In vitro kinase assay | [11] |

| LIMKi3 | 7 | Not specified | In vitro kinase assay | [12] |

| LX-7101 | 32 | Not specified | In vitro kinase assay | [12] |

| BMS-3 | Not specified | Not specified | Cellular p-cofilin assay | [6] |

| T56-LIMKi | Inactive | Active | Cellular p-cofilin assay | [6][11] |

| TH-257 | Potent | Potent | Allosteric inhibitor | [4] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

In Vitro LIMK1 Kinase Assay (RapidFire Mass Spectrometry)

This assay measures the direct inhibitory effect of a compound on the phosphorylation of a substrate (e.g., cofilin) by the LIMK1 enzyme.

Methodology:

-

Reagents and Buffers:

-

Procedure:

-

Prepare a solution of LIMK1 enzyme in assay buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the LIMK1 enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[13]

-

Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding an acid solution (e.g., formic acid).

-

Analyze the samples using RapidFire mass spectrometry to quantify the amount of phosphorylated cofilin.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro LIMK1 kinase assay.

Cellular Phospho-Cofilin Western Blot Assay

This assay assesses the ability of an inhibitor to reduce the levels of phosphorylated cofilin within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-cofilin (e.g., anti-p-cofilin Ser3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-cofilin and a loading control (e.g., total cofilin or GAPDH).

-

Normalize the p-cofilin signal to the loading control.

-

Determine the reduction in p-cofilin levels in inhibitor-treated cells compared to the vehicle control.

-

Logical Relationship of Inhibitor Mechanism

The following diagram illustrates the logical sequence of events following the introduction of a competitive LIMK1 inhibitor.

Caption: Logical flow of a competitive LIMK1 inhibitor's mechanism of action.

Conclusion

LIMK1 inhibitors represent a promising class of therapeutic agents with potential applications in a range of diseases. Their core mechanism of action is centered on the inhibition of cofilin phosphorylation, leading to a cascade of downstream effects on the actin cytoskeleton. A thorough understanding of the underlying signaling pathways, coupled with robust quantitative assays and detailed experimental protocols, is essential for the continued development and optimization of these inhibitors for clinical use. The information presented in this guide provides a technical foundation for researchers and drug development professionals working in this field.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Lim kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thesgc.org [thesgc.org]

Discovery and synthesis of LIMK1 inhibitor 2

An In-depth Technical Guide to the Discovery and Synthesis of a Novel LIMK Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel LIMK inhibitor, referred to as LIMK-IN-2 (also known as Compound 52). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LIM kinases.

LIM domain kinases (LIMKs), comprising LIMK1 and LIMK2, are serine/threonine kinases that play a pivotal role in regulating actin cytoskeletal dynamics.[1][2] The primary function of LIMKs is to phosphorylate and thereby inactivate cofilin, an actin-depolymerizing factor.[1][2] This inactivation leads to the stabilization of actin filaments, a process essential for cell shape, motility, and division.[1] Dysregulation of LIMK activity is implicated in various diseases, including cancer, neurological disorders, and fibrotic diseases, making LIMKs compelling therapeutic targets.[1] The development of selective and potent LIMK inhibitors is a key area of focus in modern pharmacology.[1]

Discovery of LIMK-IN-2 (Compound 52)

LIMK-IN-2 (Compound 52) is a novel, potent, and selective LIMK inhibitor identified from a library of over 60 tetrahydropyridine pyrrolopyrimidine derivatives.[3] The discovery process involved a systematic approach of design, synthesis, and biological evaluation to optimize the structure-activity relationship (SAR) of this chemical series.[3]

Quantitative Data

The biological evaluation of LIMK-IN-2 and its analogs demonstrated promising in vitro and cellular activities. The most potent derivatives from the synthesized library exhibited enzymatic activities in the mid to low nanomolar range.[3] LIMK-IN-2 was specifically highlighted for its excellent selectivity for LIMKs in a broader kinase selectivity panel.[3]

| Compound | Target | Activity | Assay Type | Key Findings | Reference |

| LIMK-IN-2 (Compound 52) | LIMK1/LIMK2 | Potent inhibitor | In vitro enzymatic and cellular assays | Excellent selectivity for LIMKs; inhibits cofilin phosphorylation in cells. | [3] |

| Tetrahydropyridine pyrrolopyrimidine library | LIMK1/LIMK2 | Mid to low nanomolar | In vitro enzymatic assay | Identification of highly potent derivatives. | [3] |

Synthesis and Characterization

The synthesis of LIMK-IN-2 and the broader library of tetrahydropyridine pyrrolopyrimidine inhibitors involved a multi-step synthetic route. While the exact synthesis scheme for each compound is detailed in the primary literature, a generalized approach can be described for this class of compounds.

General Synthetic Approach

The synthesis of tetrahydropyridine and tetrahydropyrimidine derivatives often involves multi-component reactions or convergent synthetic strategies where key fragments are prepared separately and then coupled. For a tetrahydropyridine pyrrolopyrimidine scaffold, a plausible route would involve the construction of the core heterocyclic system followed by the introduction of various substituents to explore the SAR.

Structural Characterization

A significant achievement in the characterization of this inhibitor series was the determination of the crystal structure of the LIMK2 kinase domain in complex with LIMK-IN-2.[3] This provided critical insights into the binding mode of the inhibitor within the active site of the kinase, facilitating a deeper understanding of the molecular interactions that drive its potency and selectivity.[3]

Experimental Protocols

The characterization of LIMK-IN-2 involved a series of robust experimental protocols to assess its biochemical and cellular activity.

In Vitro Enzymatic Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified LIMK1 and LIMK2 enzymes.

-

Methodology: A common method for this is the RapidFire mass spectrometry assay.[4][5]

-

Recombinant human LIMK1 or LIMK2 is incubated with varying concentrations of the test inhibitor.

-

The kinase reaction is initiated by the addition of a substrate (e.g., a cofilin-derived peptide) and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is quenched, and the extent of substrate phosphorylation is quantified by mass spectrometry.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Cofilin Phosphorylation Assay

-

Objective: To measure the ability of the inhibitor to block LIMK activity in a cellular context by quantifying the phosphorylation of endogenous cofilin.

-

Methodology:

-

A suitable cell line (e.g., HeLa or osteosarcoma cells) is treated with the test inhibitor at various concentrations for a specific duration.[6]

-

The cells are then lysed, and the total protein concentration is determined.

-

The levels of phosphorylated cofilin (at Ser3) and total cofilin are measured using a quantitative immunoassay, such as an AlphaLISA or a Western blot.

-

The ratio of phosphorylated cofilin to total cofilin is calculated, and the IC50 value for the inhibition of cofilin phosphorylation is determined.

-

Kinase Selectivity Profiling

-

Objective: To assess the selectivity of the inhibitor against a broad panel of other kinases to identify potential off-target effects.

-

Methodology:

-

The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., the scanMAX panel of 468 kinases).

-

The percentage of inhibition for each kinase is determined.

-

Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine the IC50 values.

-

The selectivity is determined by comparing the IC50 for LIMK1/2 to the IC50 for other kinases.

-

Visualizations: Pathways and Workflows

LIMK1 Signaling Pathway

LIMK1 is a downstream effector of the Rho family of small GTPases. Upon activation by upstream kinases like ROCK and PAK, LIMK1 phosphorylates cofilin, leading to the stabilization of the actin cytoskeleton. This pathway is a critical regulator of cell migration and invasion.

Caption: The LIMK1 signaling pathway and the point of intervention for LIMK-IN-2.

Inhibitor Discovery and Optimization Workflow

The discovery of LIMK-IN-2 followed a rational drug design approach, leveraging molecular modeling and structure-activity relationship studies.

Caption: Workflow for the discovery and optimization of LIMK-IN-2.

Conclusion

LIMK-IN-2 (Compound 52) represents a significant advancement in the development of potent and selective LIMK inhibitors. Its discovery through a systematic SAR study, coupled with detailed biochemical and cellular characterization and structural elucidation, provides a solid foundation for further preclinical development.[3] This class of tetrahydropyridine pyrrolopyrimidine inhibitors holds promise for the therapeutic intervention in diseases driven by aberrant actin dynamics, such as cancer. The continued investigation of LIMK-IN-2 and related compounds will be crucial in translating the therapeutic potential of LIMK inhibition into clinical applications.

References

- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lim kinase - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of LIMK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. Through its phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor, LIMK1 is implicated in a variety of cellular processes including cell motility, morphology, and division. Dysregulation of the LIMK1 signaling pathway has been linked to several pathologies, most notably cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of key LIMK1 inhibitor scaffolds, details of common experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of small molecule inhibitors targeting LIMK1 has led to the exploration of several chemical scaffolds. The following sections summarize the quantitative SAR data for three prominent classes of LIMK1 inhibitors: aminothiazoles, bis-aryl ureas, and pyrrolopyrimidines.

Aminothiazole Derivatives

The aminothiazole scaffold has been a fruitful starting point for the development of potent LIMK1 inhibitors. SAR studies have revealed key structural features that govern their inhibitory activity.

| Compound | R Group Modification | LIMK1 IC50 (nM)[1][2] | LIMK2 IC50 (nM)[1][2] | Notes |

| BMS-3 | 2,4-dichloro-phenyl | 5 | 6 | Potent dual inhibitor. |

| BMS-5 | 2,4-dichloro-phenyl with isopropyl amide | 7 | 8 | Also known as LIMKi3, it is a highly potent dual inhibitor but has been noted to have off-target effects, including interaction with tubulin.[3] |

| Compound 3a | Pyridyl and chloro substitutions | Low nanomolar | Low nanomolar | The pyridyl nitrogen is proposed to interact with Lys380, and the chlorine atom may form a halogen bond with Val378. |

| Isomers 4, 5, 6 | Other pyridine isomers | Less potent than 3a | Less potent than 3a | Demonstrates the importance of the pyridyl nitrogen's position for optimal binding. |

Bis-Aryl Urea Derivatives

Bis-aryl urea compounds represent another significant class of LIMK1 inhibitors. Systematic SAR studies have led to the optimization of this scaffold for both potency and selectivity.

| Compound | Key Structural Features | LIMK1 IC50 (nM)[4][5] | ROCK2 IC50 (nM)[4][5] | Cellular p-cofilin IC50 (µM)[4][5] | Notes |

| Compound 18b | Pyrrolopyrimidine hinge-binder with specific urea substitutions | < 25 | > 400-fold selective vs LIMK1 | < 1 (in PC-3 cells) | Highly potent and selective. At 1 µM, it inhibited only LIMK1 and STK16 out of a panel of 61 kinases.[4][5][6] |

| Compound 18f | Similar to 18b with modifications on the terminal phenyl ring | < 25 | > 400-fold selective vs LIMK1 | < 1 (in PC-3 cells) | Demonstrates tolerance for substitution on the terminal phenyl ring, allowing for modulation of physicochemical properties.[4][5] |

| Compound 18w | Optimized for pharmacokinetic properties | < 25 | > 400-fold selective vs LIMK1 | < 1 (in A7r5 cells) | Shown to be effective in reducing intraocular pressure in rat eyes.[4][5] |

Pyrrolopyrimidine Derivatives

The pyrrolopyrimidine scaffold has been extensively explored, leading to the development of potent and selective LIMK1 inhibitors. Fine-tuning of substituents on this core has been crucial for achieving desired activity profiles.

| Compound | Key Structural Features | LIMK1 IC50 (nM)[2] | LIMK2 IC50 (nM)[2] | ROCK1 IC50 (nM)[2] | Notes |

| LX7101 | Pyrrolopyrimidine core | 24 | 1.6 | - | A dual LIMK/ROCK inhibitor that entered Phase I clinical trials for glaucoma.[3] |

| Compound 28 | Introduction of a pyrrolopyridine ring | - | - | - | Increased LIMK inhibition compared to earlier ROCK-focused inhibitors. |

| Compound 30 | Modified urea linked to the pyrrolopyrimidine core | 201 | - | Selective vs. ROCK | Demonstrates that modifications to the urea moiety can significantly impact potency and selectivity. |

| Compound 1 | Pyrrolopyrimidine with a piperidine linker | 0.5 | 0.9 | - | A highly potent dual inhibitor. |

| Compound 9 | Ethyl linker instead of piperidine | Decreased activity | - | - | Shows the importance of the linker's structure and rigidity. |

| Compound 18 | Conformationally restricted 1,4-diaminocyclohexane linker | Increased activity | - | - | Highlights that a more rigid linker can improve inhibitory activity. |

Signaling Pathways Involving LIMK1

LIMK1 is a downstream effector in signaling pathways initiated by Rho family GTPases. These pathways are crucial for regulating the actin cytoskeleton.

Caption: The Rho-GTPase signaling cascade leading to LIMK1 activation and cofilin phosphorylation.

Experimental Protocols for LIMK1 Inhibitor Evaluation

A variety of biochemical and cellular assays are employed to determine the potency and selectivity of LIMK1 inhibitors. Below are detailed methodologies for commonly used assays.

RapidFire Mass Spectrometry (RF-MS) Kinase Assay

This high-throughput, label-free assay directly measures the enzymatic activity of LIMK1 by quantifying the conversion of a substrate to its phosphorylated product.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture in a 384-well plate containing LIMK1 enzyme, the substrate (e.g., cofilin), ATP, and the test inhibitor at various concentrations in an appropriate kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Quenching: Stop the reaction by adding a quenching solution, typically an acid such as formic acid.

-

Sample Aspiration and Cleanup:

-

The RapidFire system aspirates the quenched reaction mixture from each well.

-

The sample is rapidly loaded onto a small solid-phase extraction (SPE) cartridge (e.g., C4 or C18) to remove salts and other interfering components.

-

-

Elution and Mass Spectrometry Analysis:

-

The purified substrate and phosphorylated product are eluted from the SPE cartridge with an organic solvent (e.g., acetonitrile/water with formic acid) directly into the mass spectrometer.

-

The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the substrate and the product.

-

-

Data Analysis:

-

The peak areas for the substrate and product are integrated.

-

The percent conversion of substrate to product is calculated for each reaction.

-

IC50 values are determined by plotting the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: A streamlined workflow for the RapidFire Mass Spectrometry kinase assay.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.

Methodology:

-

Cell Preparation and Transfection:

-

HEK293 cells are transiently transfected with a vector encoding for LIMK1 fused to NanoLuc® luciferase.

-

-

Cell Seeding: The transfected cells are seeded into a multi-well plate (e.g., 384-well) and allowed to adhere and express the fusion protein.

-

Compound and Tracer Addition:

-

The test inhibitor is added to the cells at various concentrations.

-

A cell-permeable fluorescent tracer that binds to the ATP pocket of kinases is added.

-

-

Incubation: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the LIMK1-NanoLuc® fusion protein.

-

BRET Signal Measurement:

-

A substrate for NanoLuc® luciferase is added to the wells.

-

If the fluorescent tracer is in close proximity to the NanoLuc®-tagged LIMK1 (i.e., bound to the ATP pocket), energy transfer will occur upon addition of the substrate, resulting in a BRET signal.

-

The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

-

Data Analysis:

-

The BRET ratio (acceptor emission / donor emission) is calculated for each well.

-

In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the BRET signal.

-

IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.

-

Caption: The procedural flow for conducting a NanoBRET target engagement assay.

AlphaLISA® Assay

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay used to detect the phosphorylation of a substrate in a cellular or biochemical context.

Methodology:

-

Kinase Reaction (Biochemical) or Cell Lysis (Cellular):

-

Biochemical: A kinase reaction is performed as described for the RF-MS assay, often using a biotinylated substrate.

-

Cellular: Cells are treated with the inhibitor, stimulated to activate the LIMK1 pathway, and then lysed.

-

-

Addition of Acceptor Beads and Antibody:

-

AlphaLISA® Acceptor beads, often conjugated to an antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-cofilin), are added to the reaction mixture or cell lysate.

-

-

Incubation: The mixture is incubated to allow the antibody to bind to the phosphorylated substrate.

-

Addition of Donor Beads:

-

Streptavidin-coated Donor beads are added. These beads will bind to the biotinylated substrate (in a biochemical assay) or to a biotinylated antibody targeting the total protein (in a cellular assay for normalization).

-

-

Proximity-Based Signal Generation:

-

If the Donor and Acceptor beads are brought into close proximity (i.e., bound to the same substrate molecule), excitation of the Donor bead with a laser at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal at ~615 nm.

-

-

Signal Detection: The AlphaLISA® signal is read on a compatible plate reader.

-

Data Analysis:

-

The signal intensity is proportional to the amount of phosphorylated substrate.

-

IC50 values are determined by plotting the signal intensity against the logarithm of the inhibitor concentration.

-

References

- 1. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis-aryl urea derivatives as potent and selective LIM kinase (Limk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of LIMK1 Inhibitors in Actin Dynamics

This guide provides a comprehensive overview of the role of LIM domain kinase 1 (LIMK1) inhibitors in the regulation of actin dynamics. It covers the core mechanism of action, associated signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for studying their effects.

Introduction to LIMK1 and Actin Dynamics

LIM domain kinases (LIMKs) are a small family of serine/threonine kinases, comprising two isoforms, LIMK1 and LIMK2.[1] These kinases are crucial regulators of the cytoskeleton, playing a pivotal role in actin filament turnover and microtubule dynamics.[2] The primary and most well-characterized substrate of LIMKs is cofilin, an actin-depolymerizing factor.[1] By phosphorylating cofilin, LIMKs inactivate it, leading to the stabilization of actin filaments (F-actin).[3] This regulation of the actin cytoskeleton is fundamental to a host of cellular processes, including cell migration, division, morphogenesis, and synaptic plasticity.[4]

Dysregulation of LIMK activity has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMKs attractive therapeutic targets.[3][4] LIMK1, in particular, is highly expressed in the brain and its altered signaling is associated with conditions like Williams-Beuren syndrome, Alzheimer's disease, and schizophrenia.[4][5] The development of small-molecule inhibitors targeting LIMK1 allows for the pharmacological modulation of these processes, offering valuable tools for research and potential therapeutic avenues.[6]

Mechanism of Action of LIMK1 Inhibitors

LIMK1 inhibitors function by blocking the kinase activity of LIMK1, thereby preventing the phosphorylation of its downstream target, cofilin.[6] Cofilin's primary role is to promote the disassembly of actin filaments by severing them and increasing the rate of actin monomer dissociation from the pointed end.[7] The activity of cofilin is tightly regulated by phosphorylation at the Serine-3 residue.[8] When LIMK1 phosphorylates cofilin at this site, cofilin is rendered inactive and can no longer bind to or depolymerize actin filaments.[3] This leads to an accumulation and stabilization of F-actin, resulting in reduced actin dynamics.

By binding to the ATP-binding site or allosteric sites on the LIMK1 enzyme, small-molecule inhibitors prevent this phosphorylation event.[3][9] As a result, cofilin remains in its active, non-phosphorylated state, leading to increased actin filament turnover and disassembly.[3] This modulation of the actin cytoskeleton has profound effects on cell behavior, including a reduction in cell migration, invasion, and proliferation, which are key processes in cancer progression.[1]

Signaling Pathways Involving LIMK1

LIMK1 activity is regulated by several upstream signaling pathways, primarily downstream of the Rho family of small GTPases, which include RhoA, Rac, and Cdc42.[6] These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control a variety of cellular processes.

Two major kinase families that act upstream of and activate LIMK1 are the Rho-associated coiled-coil containing protein kinases (ROCK) and the p21-activated kinases (PAK).[6]

-

The RhoA-ROCK-LIMK1 Pathway: RhoA, when activated, binds to and activates ROCK (ROCK1 and ROCK2). ROCK, in turn, directly phosphorylates LIMK1 at Threonine-508 in its activation loop, leading to its activation.[10]

-

The Rac/Cdc42-PAK-LIMK1 Pathway: Rac and Cdc42, upon activation, bind to and activate PAKs (e.g., PAK1, PAK4).[11] Activated PAKs then phosphorylate and activate LIMK1, also at Thr508.[11]

Once activated, LIMK1 phosphorylates cofilin, leading to the stabilization of the actin cytoskeleton. The inhibition of LIMK1 by a small molecule inhibitor effectively uncouples these upstream signals from their downstream effect on actin dynamics.

Figure 1: The Rho-ROCK/PAK-LIMK1 Signaling Pathway and Point of Inhibition.

Quantitative Data on LIMK1/2 Inhibitors

The potency of LIMK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several well-characterized LIMK inhibitors against both LIMK1 and LIMK2 isoforms.

| Inhibitor Name | Other Names | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference(s) |

| LIMKi3 | BMS-5 | ATP-competitive | 7 | 8 | [4][12][13][14] |

| TH-257 | Allosteric | 84 | 39 | [3][9][15] | |

| Pyr1 | ATP-competitive | 50 | 75 | [6][7][11] | |

| BMS-3 | ATP-competitive | 5 | 6 | [12] | |

| LX7101 | ATP-competitive | 24 | 1.6 | [9][12] | |

| CRT0105950 | ATP-competitive | 0.3 | 1 | [9] | |

| Damnacanthal | ATP-competitive | 800 | 1500 | [12] | |

| T56-LIMKi | Selective | Inactive | 35,200 (cell-based) | [9] |

Experimental Protocols

To assess the biological function of a LIMK1 inhibitor, a series of in vitro and cell-based assays are typically employed. These assays aim to confirm target engagement (i.e., reduction of cofilin phosphorylation), visualize the effect on the actin cytoskeleton, and quantify the functional consequences on cell behavior.

Western Blotting for Phospho-Cofilin

This assay directly measures the phosphorylation status of cofilin, the immediate downstream target of LIMK1. A reduction in the ratio of phosphorylated cofilin (p-Cofilin) to total cofilin is indicative of LIMK1 inhibition.

Figure 2: Experimental Workflow for Western Blotting of Phospho-Cofilin.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysate Preparation:

-

After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[8]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]

-

Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin overnight at 4°C.[8][16]

-

Wash the membrane three times with TBST.[8]

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

To probe for total cofilin, the membrane can be stripped and re-probed with an antibody for total cofilin.[8]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Quantify the band intensities using software like ImageJ. Normalize the p-Cofilin signal to the total cofilin signal and/or the loading control.

-

Immunofluorescence Staining of F-actin

This method allows for the direct visualization of changes in the actin cytoskeleton architecture, such as the disassembly of stress fibers, following LIMK1 inhibition.

Figure 3: Experimental Workflow for F-actin Immunofluorescence Staining.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.[17]

-

Treat cells with the LIMK1 inhibitor and vehicle control as described for the Western blot.

-

-

Fixation and Permeabilization:

-

After treatment, gently wash the cells twice with pre-warmed PBS.[17]

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[17]

-

Wash the cells three times with PBS.[17]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[17][18]

-

Wash the cells three times with PBS.[17]

-

-

Staining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.[17]

-

Dilute a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin) in the blocking buffer according to the manufacturer's instructions.[17]

-

Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.[17][19]

-

(Optional) For nuclear counterstaining, add a DAPI solution and incubate for 5-10 minutes.

-

Wash the cells three to five times with PBS.[19]

-

-

Mounting and Imaging:

-

Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope equipped with the appropriate filters. Look for a decrease in organized actin stress fibers in inhibitor-treated cells compared to controls.

-

Transwell Cell Migration and Invasion Assay

This assay quantifies the ability of cells to move across a porous membrane (migration) or through an extracellular matrix barrier (invasion) towards a chemoattractant. Inhibition of LIMK1 is expected to reduce cell motility and thus decrease the number of cells that traverse the barrier.

Figure 4: Experimental Workflow for Transwell Migration/Invasion Assay.

Methodology:

-

Preparation:

-

Rehydrate Transwell inserts (typically with 8 µm pores) in serum-free medium.[20]

-

For invasion assays, coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[21][22]

-

Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.[20]

-

Harvest the cells and resuspend them in serum-free medium at a density of 0.5-1 x 10^5 cells/mL.[21] Pre-treat the cell suspension with the LIMK1 inhibitor or vehicle control for 30-60 minutes.

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 6-24 hours).[21]

-

-

Staining and Quantification:

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.[21][22]

-

Fix the cells on the lower surface of the membrane with methanol or PFA for 10-15 minutes.[23]

-

Stain the migrated/invaded cells with a 0.2-0.5% crystal violet solution for 10-20 minutes.[21][23]

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

Image several random fields of the lower surface of the membrane using a light microscope and count the number of stained cells per field.

-

Conclusion

LIMK1 inhibitors are powerful tools for dissecting the role of actin dynamics in a multitude of cellular functions. By preventing the phosphorylation and inactivation of cofilin, these inhibitors promote actin filament disassembly, thereby impacting cell shape, motility, and proliferation. Their ability to reduce the invasive potential of cancer cells and modulate synaptic plasticity highlights their significant therapeutic potential.[3][4] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of novel LIMK1 inhibitors, furthering our understanding of cytoskeletal regulation and aiding in the development of new therapeutic strategies for a range of diseases.

References

- 1. LIM Kinase Inhibitor Pyr1 Reduces the Growth and Metastatic Load of Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. åå [yeasen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Frontiers | Pyr1-Mediated Pharmacological Inhibition of LIM Kinase Restores Synaptic Plasticity and Normal Behavior in a Mouse Model of Schizophrenia [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cell migration and invasion assays [bio-protocol.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. TH-257 - MedChem Express [bioscience.co.uk]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. corning.com [corning.com]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Core Signaling Axis of LIMK1: A Technical Guide to its Pathway, Function, and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that serves as a critical nexus in cellular signaling, primarily regulating actin cytoskeleton dynamics. It is a key downstream effector of the Rho family of small GTPases and plays a pivotal role in processes such as cell motility, division, and synaptic plasticity. Dysregulation of the LIMK1 signaling pathway is implicated in numerous pathologies, including cancer metastasis and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the LIMK1 signaling pathway, summarizes quantitative data for select inhibitors, details key experimental protocols for its study, and visualizes the core molecular interactions and workflows.

The LIMK1 Signaling Pathway: A Hub for Cytoskeletal Control

LIMK1 functions as a central node, integrating signals from various upstream pathways to control the activity of its primary substrate, the actin-depolymerizing factor (ADF)/cofilin family of proteins. The canonical activation of LIMK1 occurs downstream of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[1][2]

-

Upstream Activation : Extracellular signals activate Rho GTPases, which in turn engage their specific downstream effector kinases.

-

RhoA-ROCK Pathway : RhoA-GTP activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK directly phosphorylates LIMK1 on Threonine 508 (Thr508) within its activation loop, leading to its activation.[3][4]

-

Rac/Cdc42-PAK Pathway : Rac1 and Cdc42, when in their GTP-bound state, activate p21-activated kinases (PAKs), such as PAK1 and PAK4.[3][5] These PAKs then phosphorylate LIMK1 at the same critical Thr508 residue, stimulating its kinase activity.[5][6][7]

-

-

Downstream Effect : Once activated, LIMK1 phosphorylates ADF/cofilin at a single serine residue (Ser3).[8][9] This phosphorylation event inactivates cofilin, preventing it from severing and depolymerizing filamentous actin (F-actin).[3][5] The net result is the stabilization and accumulation of F-actin, leading to the formation of structures like stress fibers and lamellipodia, which are essential for cell migration and invasion.[3][10]

The central role of this pathway makes LIMK1 a critical regulator of cellular architecture and motility.

Involvement in Disease and Therapeutic Potential

The central role of LIMK1 in regulating cell motility and invasion has significant implications for various diseases, most notably cancer.

-

Cancer : Increased expression and activity of LIMK1 are observed in various invasive cancers, including breast, prostate, lung, and gastric cancers.[1][11][12][13] Elevated LIMK1 activity promotes cancer cell migration, invasion, and metastasis.[12][14] Consequently, inhibiting LIMK1 is a promising strategy to reduce the metastatic potential of tumors.[12]

-

Neurological Disorders : In the nervous system, LIMK1 is crucial for dendritic spine development, synaptic plasticity, and memory formation.[3][15] Both knockout and overexpression studies reveal its importance in normal brain function. Dysregulation of LIMK1 signaling has been linked to conditions like Williams-Beuren syndrome and Alzheimer's disease.[3][15]

Quantitative Data for Select LIMK1 Inhibitors

While no specific compound named "LIMK1 inhibitor 2" is prominently described in the literature, several potent and selective small molecule inhibitors of LIMK1 have been developed and characterized. The table below summarizes the in vitro potency (IC50) of a selection of these compounds.

| Inhibitor Name | Target(s) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes | Reference(s) |

| BMS-5 (LIMKi 3) | LIMK1/2 | 7 | 8 | Potent dual inhibitor. Reduces tumor cell invasion in vitro. | [12] |

| SR7826 | LIMK1 | 43 | >5000 (vs ROCK) | Selective for LIMK1 over ROCK kinases. Orally bioavailable. | [5][8][9] |

| TH-257 | LIMK1/2 | 84 | 39 | Highly selective allosteric inhibitor. | [3][10] |

| LX7101 | LIMK1/2, ROCK | 24 | 1.6 | Potent dual LIMK and ROCK inhibitor. Investigated for glaucoma. | [1][11] |

| CRT0105950 | LIMK1/2 | 0.3 | 1 | Highly potent dual inhibitor. |

IC50 values represent the concentration of an inhibitor required for 50% inhibition of kinase activity in vitro and can vary based on assay conditions.

Key Experimental Protocols

Investigating the effects of LIMK1 inhibitors requires a suite of cell-based and biochemical assays. Detailed below are methodologies for core experiments.

Western Blot for Phospho-Cofilin (Ser3) Detection

This protocol allows for the quantification of LIMK1 activity in cells by measuring the phosphorylation of its direct substrate, cofilin. A decrease in the p-cofilin/total cofilin ratio indicates successful target engagement by a LIMK1 inhibitor.

Methodology

-

Cell Culture and Treatment : Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with the LIMK1 inhibitor at various concentrations for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Stripping and Reprobing : To normalize for protein loading, strip the membrane and re-probe with antibodies for total cofilin and a loading control protein (e.g., GAPDH or β-actin).

-

Densitometry : Quantify band intensities to determine the relative levels of p-cofilin.

Immunofluorescence Staining of the Actin Cytoskeleton

This method visualizes the effect of LIMK1 inhibition on the F-actin cytoskeleton. Inhibition is expected to reduce F-actin structures like stress fibers due to increased cofilin activity.

Methodology

-

Cell Seeding : Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Inhibitor Treatment : Treat cells with the LIMK1 inhibitor and vehicle control as described for the Western blot.

-

Fixation : Gently wash cells with warm PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.

-

Permeabilization : Wash cells with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking : Wash with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

F-Actin Staining : Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 20-60 minutes at room temperature, protected from light.

-

Nuclear Staining (Optional) : If desired, counterstain nuclei with DAPI or Hoechst stain.

-

Mounting : Wash the coverslips extensively with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize the cells using a fluorescence or confocal microscope. Capture images of the actin cytoskeleton and nuclei.

Cell Migration (Transwell) Assay

This assay measures the effect of LIMK1 inhibition on the migratory capacity of cells, a key functional outcome of disrupting the pathway.

Methodology

-

Cell Preparation : Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup : Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding and Treatment : Resuspend the starved cells in serum-free medium containing the LIMK1 inhibitor or vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of each Transwell insert.

-

Incubation : Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration but not proliferation (e.g., 12-24 hours).

-

Cell Removal and Staining :

-

Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol or PFA.

-

Stain the fixed cells with a solution such as 0.1% Crystal Violet.

-

-

Quantification :

-

Wash the inserts to remove excess stain.

-

Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted dye using a plate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.

-

Conclusion

The LIMK1 signaling pathway is a fundamentally important regulator of the actin cytoskeleton. Its well-defined role in controlling cell motility and its upregulation in multiple metastatic cancers establish it as a high-value target for anti-cancer therapeutics. Furthermore, its involvement in neuronal function suggests potential applications in neurology. The availability of potent and selective small molecule inhibitors, coupled with robust experimental protocols to measure their effects, provides a strong foundation for further research and the development of novel therapies targeting this critical signaling node.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. LX7101 (LX-7101) | LIMK/ROCK inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. BMS-5 - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. LX7101 | PKA | ROCK | LIM Kinase | TargetMol [targetmol.com]

- 15. amsbio.com [amsbio.com]

Cellular Targets and Potency of BMS-5

An In-Depth Technical Guide to the Cellular Targets of the LIMK1 Inhibitor BMS-5

Introduction

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2] It is a key downstream effector of Rho family GTPases and contributes to various cellular processes, including cell migration, invasion, and cell cycle progression.[2][3] The primary substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[4] By phosphorylating cofilin at Serine 3, LIMK1 inactivates its actin-severing activity, leading to the stabilization of actin filaments.[5] Dysregulation of LIMK1 activity has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.[4]

This technical guide provides a comprehensive overview of the cellular targets and functional characterization of BMS-5 (also known as LIMKi 3), a potent, small-molecule inhibitor of LIMK1 and its closely related isoform, LIMK2. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the LIMK signaling pathway.

BMS-5 is a highly potent inhibitor of both LIMK1 and LIMK2. Its primary cellular function is the inhibition of cofilin phosphorylation, which subsequently impacts actin-dependent cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of BMS-5.

Table 1: In Vitro Enzymatic Activity of BMS-5

| Target | IC50 (nM) | Assay Type |

| LIMK1 | 7 | Radiometric |

| LIMK2 | 8 | Radiometric |

Data sourced from references[6][7][8].

Table 2: Cellular Activity of BMS-5

| Cellular Effect | Cell Line | IC50 |

| Inhibition of cofilin-Ser3 phosphorylation | Nf2ΔEx2 mouse Schwann cells | ~2 µM |

| Reduction in cell viability | Nf2ΔEx2 mouse Schwann cells | 3.9 µM |

| Reduction in cell viability | A549 human lung cancer cells | >10 µM (non-cytotoxic) |

Data sourced from references[7][8][9].

BMS-5 effectively reduces the phosphorylation of cofilin in cellular contexts and has been shown to inhibit tumor cell invasion in a 3D Matrigel assay.[10] Notably, while it reduces the viability of specific cell types like Nf2-deficient Schwann cells, it is non-cytotoxic to others, such as A549 lung cancer cells, at concentrations where it effectively inhibits LIMK.[8][9]

Mechanism of Action

BMS-5 functions as an ATP-competitive inhibitor of LIMK1 and LIMK2.[3] It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[4][11]

Caption: Competitive inhibition of LIMK1 by BMS-5.

LIMK1 Signaling Pathway

LIMK1 is a central node in signaling pathways that regulate the actin cytoskeleton. Its activity is controlled by upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are themselves activated by Rho family GTPases like RhoA, Rac, and Cdc42.[3] Once activated, LIMK1 phosphorylates and inactivates cofilin, leading to the stabilization of F-actin and promoting processes like cell migration and invasion.[2]

Caption: Simplified LIMK1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LIMK1 inhibitors like BMS-5.

In Vitro LIMK1 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LIMK1 enzymatic activity.[7][8]

Protocol:

-

Enzyme and Substrate Preparation:

-

Reaction Mixture:

-

In a 96-well plate, pre-incubate the LIMK1 enzyme with varying concentrations of BMS-5 (or control compounds) for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a substrate mixture containing biotinylated destrin, MgCl2, and [γ-³³P]-ATP.[12]

-

-

Incubation:

-

Allow the reaction to proceed for 1 hour at room temperature.[10]

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding formic acid).[13]

-

Capture the biotinylated substrate on a streptavidin-coated plate.

-

Wash away unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each BMS-5 concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Radiometric in vitro kinase assay workflow.

Western Blotting for Phospho-Cofilin (p-Cofilin) Detection

This cellular assay quantifies the effect of a LIMK inhibitor on its direct downstream target.[5]

Protocol:

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., HeLa, A549) and grow to 70-80% confluency.

-

Treat cells with various concentrations of BMS-5 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][14]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-cofilin (Ser3).

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

For normalization, the membrane can be stripped and re-probed for total cofilin and a loading control (e.g., GAPDH or β-actin).[5]

-

Quantify band intensities using densitometry software.

-

References

- 1. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thesgc.org [thesgc.org]

- 11. mdpi.com [mdpi.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

A Technical Guide to the Role of LIMK1 Inhibition in Cell Migration and Invasion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. It is a key downstream effector of Rho GTPase signaling pathways and functions primarily by phosphorylating and inactivating the actin-depolymerizing factor, cofilin.[1][2][3] This inactivation leads to the stabilization of actin filaments (F-actin), a process essential for various cellular functions, including cell motility, morphogenesis, and division.[2][4] In the context of oncology, the dysregulation of the LIMK1 pathway is frequently associated with increased invasive and metastatic potential in various cancers, including breast, prostate, and glioblastoma.[2][5][6] Consequently, LIMK1 has emerged as a compelling therapeutic target for inhibiting cancer cell migration and invasion.[5][7]

This technical guide provides an in-depth overview of the role of LIMK1 inhibition in modulating cell migration and invasion. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines standard experimental protocols for investigation, and illustrates critical pathways and workflows. For the purpose of this guide, "LIMK1 inhibitor 2" is used as a representative term for a potent and selective LIMK1/2 inhibitor, with data synthesized from studies on various specific small-molecule inhibitors and siRNA-mediated knockdown experiments.

The LIMK1 Signaling Pathway and Mechanism of Inhibition

The activity of LIMK1 is tightly regulated by upstream signaling cascades, most notably the Rho family of GTPases.[7][8] Pathways involving Rho-associated kinase (ROCK), p21-activated kinase (PAK), and others converge on LIMK1.[1][9][10] Upon activation, these upstream kinases phosphorylate LIMK1 at a critical threonine residue (Thr508) in its activation loop, leading to a significant increase in its catalytic activity.[5]

Activated LIMK1 then phosphorylates cofilin at Serine-3.[4][11] This phosphorylation event prevents cofilin from binding to and severing actin filaments, thereby inhibiting actin depolymerization and promoting the accumulation of stable F-actin structures like stress fibers and lamellipodia.[12][13] These structures are critical for generating the protrusive forces required for cell movement.[14]

LIMK1 inhibitors function by blocking the kinase activity of LIMK1, typically by competing with ATP for its binding site.[2] This inhibition prevents the phosphorylation of cofilin, leaving it in its active, unphosphorylated state.[2][12] Active cofilin then severs F-actin, leading to increased actin filament turnover, destabilization of protrusive structures, and a subsequent reduction in the cell's ability to migrate and invade.[13][15]

Quantitative Data on the Effects of LIMK1 Inhibition

The inhibition of LIMK1, either through small molecules or genetic knockdown, has been shown to significantly impair cell migration and invasion across a variety of cancer cell lines. The tables below summarize quantitative findings from several key studies.

Table 1: Effect of LIMK1 Inhibition on Cell Migration

| Cell Line | Method of Inhibition | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast) | Expression of dominant-negative LIMK1 | Transwell Migration | Decreased motility compared to control | [5] |

| SK-MES-1 (Lung) | LIMK1 siRNA | Wound Healing | Dramatically decreased wound closure | [14] |

| MDA-MB-231 (Breast) | LIMK1/2 siRNA | 2D Wound Healing | No significant effect on 2D migration | [15] |

| NF1-/- MEFs | T56-LIMKi (50 µM) | Wound Healing | Significant inhibition of wound closure | [13] |

| Jurkat (T-lymphocyte) | Damnacanthal | Chemotaxis Assay | Dose-dependent inhibition of CXCL12-induced migration |[4] |

Table 2: Effect of LIMK1 Inhibition on Cell Invasion

| Cell Line | Method of Inhibition | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast) | Novel LIMK inhibitor (LIMKi) | 3D Matrigel Invasion | >50% inhibition of invasion at 3 µM | [15] |

| U373 (Glioblastoma) | LIMK1/2 shRNA Knockdown | Boyden Chamber (3 µm pores) | Significant reduction in cell invasion | [6][16] |

| U373 (Glioblastoma) | LIMK1/2 shRNA Knockdown | 3D Spheroid Invasion | Robustly reduced invasion into HA-RGD gels | [6][16] |

| Pancreatic Cancer Cells | LIMK1/2 double knockdown | Zebrafish Xenograft | Complete block of invasion and micrometastasis formation | [17] |

| MDA-MB-231 (Breast) | LX7101 | Gelatin Degradation | Reduced degradation of extracellular matrix | [8] |

| MDA-MB-231 (Breast) | LIMK siRNA | Matrigel Invasion | Reduced invasive capacity |[7] |

Key Experimental Protocols

Standardized assays are crucial for evaluating the efficacy of LIMK1 inhibitors. Below are detailed methodologies for common experiments used to assess cell migration, invasion, and target engagement.

Transwell Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM) toward a chemoattractant.

Methodology:

-

Chamber Preparation: Rehydrate Matrigel (or other ECM component)-coated inserts (typically 8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in serum-free medium containing the LIMK1 inhibitor at various concentrations or a vehicle control.

-

Seeding: Remove the rehydration medium from the inserts and seed 5 x 10⁴ cells into the upper chamber.

-

Chemoattractant: Add complete medium (containing 10% FBS or a specific chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 16-48 hours, depending on the cell type's invasive potential.

-

Fixation and Staining:

-

Carefully remove non-invading cells from the top surface of the insert with a cotton swab.

-

Fix the invading cells on the bottom surface with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

-

Quantification:

-

Thoroughly wash the inserts with water and allow them to air dry.

-

Image the bottom of the membrane using a light microscope at 10x or 20x magnification.

-

Count the number of stained cells in 5-10 random fields of view per insert.

-

Alternatively, destain the insert with 10% acetic acid and measure the absorbance of the solution at 590 nm.

-

Wound Healing (Scratch) Assay

This method assesses 2D cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Inhibitor Treatment: Pre-treat the cell monolayer with the LIMK1 inhibitor or vehicle control for 2-4 hours.

-

Wound Creation: Create a uniform, cell-free gap by scratching the monolayer with a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.

-

Incubation: Add fresh medium containing the inhibitor or vehicle and incubate at 37°C.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope.

-

Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Western Blotting for Cofilin Phosphorylation

This biochemical assay is used to confirm the on-target effect of a LIMK1 inhibitor by measuring the phosphorylation status of its direct substrate, cofilin.

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the LIMK1 inhibitor for a specified time (e.g., 1-2 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 12-15% polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total cofilin or a loading control (e.g., β-actin, GAPDH) to normalize the phospho-cofilin signal.

Conclusion and Future Directions

The inhibition of LIMK1 presents a robust strategy for attenuating cell migration and invasion, key processes in cancer metastasis.[5][6] By preventing the phosphorylation of cofilin, LIMK1 inhibitors promote actin filament turnover and disrupt the cytoskeletal rearrangements necessary for cell motility.[2][15] The quantitative data and experimental protocols provided in this guide underscore the significant impact of LIMK1 inhibition and offer a framework for its investigation. As potent and selective inhibitors continue to be developed, they hold promise not only as powerful research tools but also as potential therapeutics to combat metastatic disease.[3][7] Future work should focus on in vivo efficacy, pharmacokinetic properties, and the potential for combination therapies to enhance anti-tumor activity.[18]

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]

- 11. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of cofilin phosphorylation by inhibition of the Lim family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computer-Based Identification of a Novel LIMK1/2 Inhibitor that Synergizes with Salirasib to Destabilize the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Suppression of LIM Kinase 1 and LIM Kinase 2 Limits Glioblastoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

The Effects of LIMK1 Inhibition on Cofilin Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. A primary and well-established substrate of LIMK1 is cofilin, an actin-depolymerizing factor.[1] Phosphorylation of cofilin at Serine 3 by LIMK1 inactivates its actin-severing and depolymerizing activity, leading to the stabilization of actin filaments.[2][3] Dysregulation of the LIMK1-cofilin signaling pathway has been implicated in various pathological processes, including cancer cell migration and invasion, as well as neurological disorders.[4][5] Consequently, LIMK1 has emerged as a compelling therapeutic target. This technical guide provides an in-depth overview of the effects of LIMK1 inhibitors, with a focus on their impact on cofilin phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While "LIMK1 inhibitor 2" is a general term, this guide will synthesize data from well-characterized LIMK inhibitors to provide a comprehensive resource.

The LIMK1-Cofilin Signaling Pathway

The LIMK1-cofilin pathway is a critical downstream effector of Rho family GTPases, such as Rac, Rho, and Cdc42.[6][7] Activation of upstream kinases like p21-activated kinase (PAK) and Rho-associated coiled-coil containing protein kinase (ROCK) leads to the phosphorylation and activation of LIMK1.[6][8] Activated LIMK1 then phosphorylates cofilin on Serine 3, inhibiting its function.[2] This leads to an accumulation of filamentous actin (F-actin), promoting changes in cell morphology, motility, and division.[4][7]

Figure 1: The LIMK1-Cofilin Signaling Pathway and the action of LIMK1 inhibitors.

Quantitative Data on LIMK1 Inhibitors